Aminobenzoate potassium
Overview
Description
Aminobenzoate potassium (Potassium Para-aminobenzoate) is a chemical compound used in various applications, including medical treatments for specific conditions. It has garnered attention in scientific research for its diverse properties and potential uses.
Synthesis Analysis
The synthesis of related compounds, such as 2-aminobenzothiazoles, involves metal-free conditions starting from aryl isothiocyanates and formamides, showcasing the chemical versatility and the potential for environmentally friendly synthesis methods for aminobenzoate derivatives (He et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-aminobenzoic acid salts with alkali metals, including potassium, shows the influence of these metals on the electronic system of the compound. Vibrational (FT-IR, FT-Raman) and NMR (1H and 13C) spectra provide insights into the changes in chemical shifts and optimized geometrical structures calculated by various methods (Świsłocka et al., 2006).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showing a wide range of chemical behaviors. For instance, the synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with potassium carbonate as a high-efficient heterogeneous catalyst highlights the compound's reactivity and the potential for creating valuable chemical derivatives (Xiao-hon, 2014).
Physical Properties Analysis
The solubility of p-Aminobenzoic Acid Potassium in various organic solvents and binary mixtures at different temperatures has been thoroughly investigated, indicating its ease of dissolution in water and other solvents. This property is crucial for its application in pharmaceutical formulations (Su et al., 2018).
Chemical Properties Analysis
Potassium para-aminobenzoate has been associated with cases of acute liver injury, suggesting a need for caution in its clinical use. Understanding its chemical properties and interactions in biological systems is vital for safe and effective application (Roy & Carrier, 2008).
Scientific Research Applications
Dietary Compliance and Urine Collections : Aminobenzoate potassium can be used as an alternative to PABA (para-aminobenzoic acid) for assessing the completeness of 24-hour urine collections and tracking compliance with provided diets in community-dwelling studies (Sharma et al., 2014).
Scleroderma Treatment : It has been explored as a treatment for scleroderma, a chronic systemic autoimmune disease. Studies have shown varied results, from no evidence of effectiveness to significant improvement in skin softening and survival rates in patients (Drug and Therapeutics Bulletin, 1968), (Zarafonetis et al., 1988).
Fibroblast Inhibition : In studies related to scleroderma, potassium para-aminobenzoate has been found to inhibit growth and macromolecule synthesis in fibroblasts from normal and sclerodermatous human skin, although it does not affect collagen synthesis (Priestley & Brown, 1979).
Lichen Sclerosus Treatment : It significantly improves symptoms and flattens skin lesions in patients with symptomatic lichen sclerosus (Penneys, 1984).
Urethral Stricture Management : Combined with visual internal urethrotomy, potassium para-aminobenzoate may reduce recurrent urethral stricture, potentially stabilizing the disorder and preventing progression (Kim et al., 2015).
Peyronie's Disease Treatment : POTABA shows potential in improving penile discomfort, plaque size, and angulation in Peyronie's disease patients (Carson, 1997).
Tuberculosis Treatment : Potassium aminosalicylate effectively treats tuberculosis by inhibiting mycobacterial synthesis and inhibiting drug resistance onset (Definitions, 2020).
Prevention of Renal Calculi : Para-aminobenzoate has a "salt precipitating preventive effect" in urine, potentially preventing recurrent renal calculi without significant changes in urine volume or composition (Zarafonetis et al., 1979).
Liver Injury Risks : While its oral use for Peyronie's disease treatment may cause acute liver injury, long-term therapy is generally not hepatotoxic (Roy & Carrier, 2008), (Zarafonetis et al., 1986).
Mechanism of Action
Target of Action
Potassium p-aminobenzoate, also known as Potassium 4-aminobenzoate or Aminobenzoate potassium, is a member of the vitamin B complex family . Its primary target is the enzyme p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the hydroxylation of p-hydroxybenzoate, a key step in the ubiquinone biosynthetic pathway.
Mode of Action
Potassium p-aminobenzoate interacts with its target enzyme as a substrate . It is believed to have an antifibrotic effect due to increased oxygen uptake at the tissue level . This interaction and the resulting changes contribute to its therapeutic effects in treating fibrotic skin disorders .
Biochemical Pathways
The compound is involved in the folate synthesis pathway . Folate, also known as vitamin B9, is essential for many biological functions, including DNA synthesis, amino acid metabolism, and the maturation of red and white blood cells. In this pathway, p-aminobenzoate is converted to its glucose ester in the plant cytosol .
Pharmacokinetics
It is known that the compound should be administered after meals or with a snack to avoid stomach upset . The average adult oral dose is 12 g/day in 4-6 divided doses .
Result of Action
The molecular and cellular effects of potassium p-aminobenzoate’s action are primarily its antifibrotic effects . By increasing oxygen uptake at the tissue level, it can help reduce the progression of fibrotic skin disorders . It is also used to reduce the progression of penile deviation in Peyronie’s Disease in adults .
Action Environment
The action, efficacy, and stability of potassium p-aminobenzoate can be influenced by various environmental factors. For instance, it should be used with caution in patients with diabetes mellitus or a history of hypoglycemia, and in patients with renal impairment . Furthermore, its therapeutic effect may be diminished with concurrent use of sulfonamide antibiotics .
Safety and Hazards
Future Directions
The precise mechanism underlying the relationship between Aminobenzoate Potassium and its therapeutic effects is unknown. More research is needed to understand its mechanism of action and potential uses .
Relevant Papers
There are several papers related to this compound . These papers provide more detailed information about the compound and its uses. Further reading of these papers is recommended for a more comprehensive understanding of this compound.
properties
IUPAC Name |
potassium;4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKKJVZIFIQOPP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059683 | |
Record name | Potassium 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Potassium p-aminobenzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21417 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320917 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
138-84-1 | |
Record name | Aminobenzoate potassium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-amino-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOBENZOATE POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41KZS5432U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Aminobenzoate potassium?
A2: The molecular formula of this compound is C₇H₆KNO₂. Its molecular weight is 187.24 g/mol. []
Q2: Are there any studies investigating the combination of this compound with other drugs?
A3: Yes, a study investigated the combination of this compound with Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. The study suggested that this combination might enhance CFTR function in vitro by inducing translational readthrough of premature termination codons in the CFTR gene. []
Q3: Have there been any studies on the synthesis of this compound?
A6: Yes, a study described a practical procedure for synthesizing this compound from p-nitrotoluene through oxidation, reduction, salt formation, and crystallization, achieving a total yield of 77.5%. []
Q4: Are there alternative treatments for the conditions this compound has been investigated for?
A8: Yes, numerous alternative treatments exist for conditions like systemic sclerosis and Peyronie's disease, with varying levels of efficacy and safety profiles. For systemic sclerosis, these include immunosuppressants, vasodilators, and physical therapy. Peyronie's disease treatment options include oral medications, intralesional injections, and surgery [, ].
Q5: What are the limitations of the existing research on this compound?
A5: Research on this compound suffers from several limitations, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.